
((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol is a chemical compound characterized by its morpholine ring structure substituted with tosyl and dimethanol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol typically involves the tosylation of morpholine followed by the introduction of dimethanol groups. The reaction conditions often include the use of tosyl chloride in the presence of a base such as pyridine or triethylamine to facilitate the tosylation process. The subsequent introduction of dimethanol groups can be achieved through various methods, including the use of formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
Chemistry
In chemistry, ((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a subject of interest in drug discovery and development.
Medicine
In medicine, this compound and its derivatives may be explored for their potential therapeutic effects. Research may focus on their activity against specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of ((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used.
類似化合物との比較
Similar Compounds
(2S,6S)-2,6-Diaminopimelic Acid: A zwitterion derived from diaminopimelic acid.
(2S,6S)-2,6-Dimethylcyclohexanol: A cyclohexanol derivative with similar stereochemistry.
(2S,6S)-2,6-Diacetoxyheptane: A semiochemical compound with similar structural features.
Uniqueness
((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol is unique due to its combination of a morpholine ring with tosyl and dimethanol groups. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C13H19NO5S |
|---|---|
分子量 |
301.36 g/mol |
IUPAC名 |
[(2S,6S)-6-(hydroxymethyl)-4-(4-methylphenyl)sulfonylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO5S/c1-10-2-4-13(5-3-10)20(17,18)14-6-11(8-15)19-12(7-14)9-16/h2-5,11-12,15-16H,6-9H2,1H3/t11-,12-/m0/s1 |
InChIキー |
WIVOVWFFMKOSMX-RYUDHWBXSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H](O[C@@H](C2)CO)CO |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



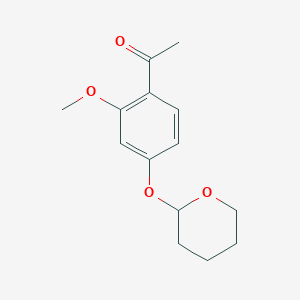
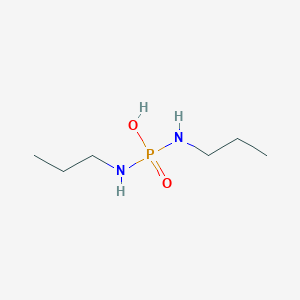
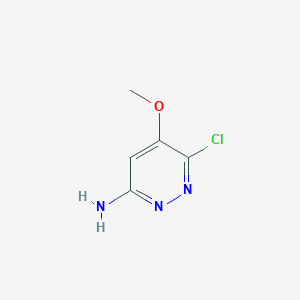

![7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B11763527.png)
![2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763532.png)
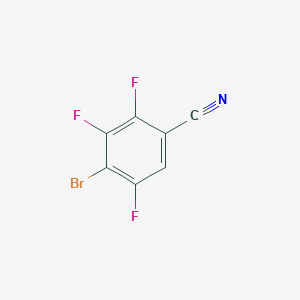
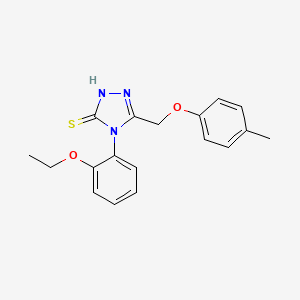
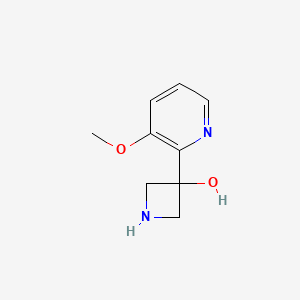
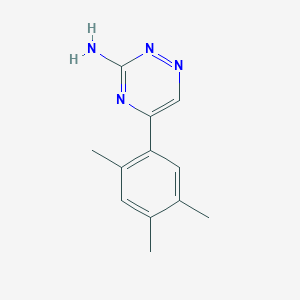

![4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763564.png)

